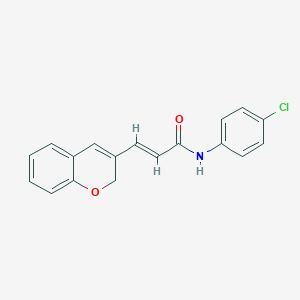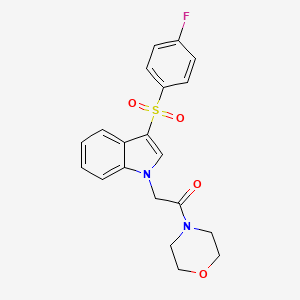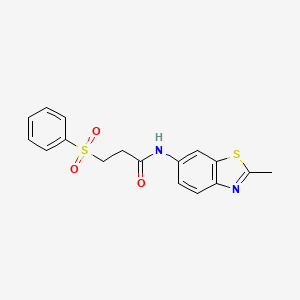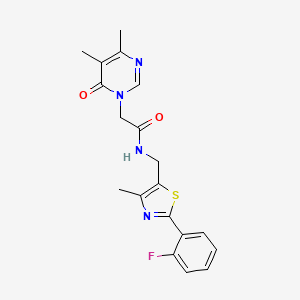![molecular formula C17H16Cl2N4O2 B2390669 4,6-dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide CAS No. 1797273-96-1](/img/structure/B2390669.png)
4,6-dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyridine ring, a piperidine ring attached to the pyridine-4-carbonyl group, and a carboxamide group at the 2 position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyridine ring: The initial step involves the formation of the pyridine ring with chlorine substituents at the 4 and 6 positions. This can be achieved through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the piperidine ring: The next step involves the introduction of the piperidine ring through a nucleophilic substitution reaction. This can be done by reacting the chlorinated pyridine with a piperidine derivative under basic conditions.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group at the 2 position of the pyridine ring. This can be achieved through an amidation reaction using reagents such as carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
4,6-Dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives.
科学研究应用
4,6-Dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4,6-dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. Additionally, the compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
相似化合物的比较
4,6-Dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide can be compared with other similar compounds, such as:
4,6-Dichloropyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring. It is used in the synthesis of various heterocyclic compounds.
N-(piperidine-4-yl)benzamide: Similar in structure but with a benzamide group instead of a pyridine-2-carboxamide group. It is studied for its potential anticancer properties.
4,6-Dimethylpyrimidine derivatives: Similar in structure but with methyl groups instead of chlorine atoms. These compounds are investigated for their antiviral and anticancer activities.
属性
IUPAC Name |
4,6-dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O2/c18-12-9-14(22-15(19)10-12)16(24)21-13-3-7-23(8-4-13)17(25)11-1-5-20-6-2-11/h1-2,5-6,9-10,13H,3-4,7-8H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEWFOXFVNDRFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NC(=CC(=C2)Cl)Cl)C(=O)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2390587.png)
![N-(5-methylisoxazol-3-yl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2390588.png)
![Cyclohexyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2390589.png)

![(Z)-methyl 2-(6-methoxy-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2390595.png)

![1-(2,6-dichlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2390597.png)
![4-[2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2390598.png)


![1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2390602.png)
![2-Chloro-N-[(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]acetamide](/img/structure/B2390605.png)
![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2390607.png)
![4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2390609.png)
